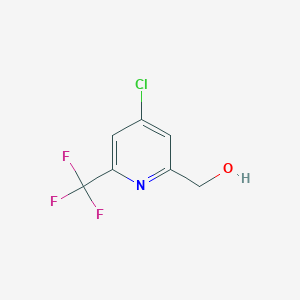

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Description

Properties

IUPAC Name |

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHFVIBFCZRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 4-chloro-6-trifluoromethyl pyridine derivatives

This guide is structured as a high-level technical whitepaper designed for senior researchers and medicinal chemists. It prioritizes mechanistic insight, practical utility, and rigorous data presentation.[1]

Synthesis, Reactivity, and Bioactive Scaffold Design[1][2]

Introduction: The Fluorinated Pharmacophore

In the landscape of modern drug discovery and agrochemical development, the 4-chloro-6-(trifluoromethyl)pyridine scaffold (IUPAC: 4-chloro-2-(trifluoromethyl)pyridine) represents a "privileged structure." Its utility stems from the synergistic electronic effects of the pyridine nitrogen and the trifluoromethyl (

Chemical Identity:

-

Common Name: 4-Chloro-6-(trifluoromethyl)pyridine[1]

-

Molecular Formula:

[1][2] -

Key Features:

-

-Hole Activation: The electron-withdrawing

-

Lipophilicity: The

moiety increases -

Metabolic Blockade: The

group at C2/C6 blocks oxidative metabolism (P450 hydroxylation) at the most vulnerable site of the pyridine ring.

-

-Hole Activation: The electron-withdrawing

Synthetic Routes to the Core Scaffold

The synthesis of 4-chloro-6-trifluoromethylpyridine generally proceeds via the activation of a 4-hydroxypyridine precursor. The choice of route depends on the availability of starting materials (acyclic vs. cyclic).

Route A: Dehydroxychlorination (The Standard Protocol)

The most robust method involves the chlorination of 4-hydroxy-6-(trifluoromethyl)pyridine (also known as 2-(trifluoromethyl)pyridin-4-ol).

-

Reagents: Phosphoryl chloride (

) or Phosphorus pentachloride ( -

Mechanism: The pyridone oxygen attacks the phosphorus center, creating a good leaving group (

). Chloride ion then attacks C4 via an -

Critical Parameter: The use of a catalytic amount of DMF (Vilsmeier-Haack type activation) significantly accelerates the reaction by forming the reactive chloroiminium intermediate.

Route B: Cyclocondensation (De Novo Synthesis)

For large-scale manufacturing, the ring is often constructed from acyclic fluorinated building blocks.[1]

-

Precursors: Ethyl 4,4,4-trifluoroacetoacetate + Enamines/Amides.[1]

-

Advantage: Allows for the introduction of substituents at C3 (e.g., esters/acids) during the ring-closing step.

Reactivity Profile: The "Engine" of Diversity

The utility of this scaffold lies in the differential reactivity of the C4-Cl bond compared to the C-F bonds of the

3.1 Nucleophilic Aromatic Substitution (

)

The C4 position is highly electrophilic due to the para-relationship with the pyridine nitrogen. The intermediate Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.

-

Regioselectivity: Exclusive C4 substitution. The

group at C2/C6 further activates the ring inductively but is itself inert to -

Scope:

-

Amines: Rapid coupling with primary/secondary amines (e.g., piperazines, anilines) to form kinase inhibitor cores.[1]

-

Alkoxides: Formation of pyridyl ethers.

-

3.2 Metal-Catalyzed Cross-Coupling

The C4-Cl bond is an excellent handle for Palladium-catalyzed reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][3]

-

Buchwald-Hartwig: For sterically hindered amines or when

fails due to electron-rich nucleophiles.[1] -

Sonogashira: Installation of alkynes.

Visualizing the Reactivity Landscape:

Figure 1: Divergent synthetic pathways from the 4-chloro-6-(trifluoromethyl)pyridine core, illustrating the orthogonality between

Experimental Protocols

The following protocols are generalized based on validated literature methods for this specific scaffold.

Protocol A:

Amination (Library Synthesis)

Target: Synthesis of 4-(piperazin-1-yl)-6-(trifluoromethyl)pyridine derivatives.[1]

-

Stoichiometry: 1.0 eq 4-chloro-6-(trifluoromethyl)pyridine, 1.2 eq Amine, 2.0 eq DIPEA (Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the transition state).

-

Procedure:

-

Dissolve the pyridine derivative in DMF (0.5 M concentration).

-

Add DIPEA followed by the amine.

-

Heat to 80–100 °C for 4–6 hours. Monitor by LCMS.[4]

-

Note: The reaction is often faster than non-fluorinated pyridines.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF.[1] Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling

Target: Synthesis of 4-aryl-6-(trifluoromethyl)pyridines.[1]

-

Stoichiometry: 1.0 eq Halide, 1.2 eq Boronic Acid, 0.05 eq

, 2.0 eq -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 15 mins.

-

Combine reagents in a sealed vial.

-

Heat at 90 °C for 12 hours.

-

Catalyst Choice:

is standard, but

-

Quantitative Data Summary

Comparison of reactivity and physical properties of 4-chloro-pyridine derivatives.

| Property | 4-Chloro-Pyridine | 4-Chloro-6-(CF3)-Pyridine | Implication |

| C4 | Moderate | High | CF3 activates C4 via inductive effect (-I).[1] |

| LogP (Lipophilicity) | ~1.3 | ~2.2 | CF3 improves membrane permeability. |

| Metabolic Stability | Low (N-oxidation prone) | High | CF3 sterically/electronically blocks C2/C6 oxidation. |

| Boiling Point | 147 °C | ~155-160 °C | Higher volatility requires care in concentration.[1] |

Case Study: The 3-Carboxylic Acid Derivative

A critical high-value intermediate is 4-chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3).[1] This scaffold allows for "orthogonal functionalization":

-

C3-Acid: Amide coupling (Right-hand side diversity).[1]

-

C4-Chloro:

displacement (Core diversity). -

C6-CF3: Lipophilic anchor.[1]

This trisubstituted scaffold is synthesized via the hydrolysis of the corresponding ester or nitrile, often derived from cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with 3-aminoacrylates.[1]

Functionalization Logic:

Figure 2: Structure-Activity Relationship (SAR) logic for the trisubstituted nicotinic acid derivative, highlighting the distinct role of each functional handle.

References

-

Synthesis & Reactivity

- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines and Rel

- Source:Journal of Heterocyclic Chemistry.

- Context: Defines the preference for C4 substitution in activ

-

Suzuki Coupling Protocols

-

Medicinal Chemistry Applications

- Title: "The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery."

- Source:Vertex AI Search / Chemical Liter

- Context: Discusses the metabolic stability and lipophilicity conferred by the CF3 group.

-

Crystal Structure & Acid Derivatives

-

Compound Data

Sources

- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 2. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Building Block

(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring with a trifluoromethyl group and a chloro substituent, makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The chloro- and methanol functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[3] Given its utility in the synthesis of novel chemical entities, a thorough understanding of its hazard profile and safe handling procedures is paramount for researchers in both academic and industrial settings.

Deep Dive into the Safety Data Sheet (SDS): A Synthesis of Hazard Information

GHS Hazard Classification

Based on available data for similar compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[4] |

This table represents a synthesized hazard profile based on available data for structurally related compounds.

Caption: GHS Hazard Relationship Diagram.

Toxicological Profile and Exposure Routes

The primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation.[4] While specific toxicological data for this compound is not available, the anticipated effects based on related molecules are as follows:

-

Acute Oral Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.

-

Skin Irritation: Causes skin irritation, characterized by redness, itching, and inflammation.[4][5]

-

Eye Irritation: Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye.[4][5]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[4]

Currently, there is no data available to suggest that this compound is a germ cell mutagen, carcinogen, or reproductive toxin.[6]

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated.[7]

-

Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are often between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents.[4][8]

-

Stability: The compound is stable under normal storage conditions.[4][8]

Experimental Workflow: A Representative Synthetic Procedure

The following is a generalized, step-by-step protocol for a reaction involving this compound, emphasizing safety at each stage. This is a representative workflow and should be adapted based on the specific reaction being performed.

Caption: Safe Experimental Workflow Diagram.

Risk Mitigation and Emergency Procedures

Spills and Leaks

In the event of a spill, the following steps should be taken:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]

-

Clean-up: Carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Caption: Emergency First Aid Workflow.

Conclusion

This compound is a valuable compound for advancing drug discovery programs. However, its potential hazards necessitate a proactive and informed approach to safety. By understanding its toxicological profile, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important building block.

References

- Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)pyridine.

- AK Scientific, Inc. Safety Data Sheet for [3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- PubChem. (4-Chloropyridin-2-yl)methanol.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Fisher Scientific. Safety Data Sheet for (2-Chloro-3-pyridinyl)methanol.

- UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure.

- Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline.

- Arote, R. B., & Yadav, P. P. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Sigma-Aldrich. (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol.

- Pinho, V. D., & de Sousa, J. S. (2024, February 15).

- Methanol Safety Data Sheet. (2019, November 29).

- TCI Chemicals. Safety Data Sheet for Methyl 4-Chloro-2-pyridinecarboxylate.

- Thermo Fisher Scientific. (2024, March 13). Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)pyridine.

- AMP Home Page. Methanol Safety Data Sheet.

- TCI Chemicals. (2025, May 15). Safety Data Sheet for 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride.

- Sigma-Aldrich. (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol.

- FUJIFILM Wako. (2023, March 16). Safety Data Sheet for 2-Chloro-6-(trifluoromethyl)pyridine.

- ChemicalBook. (2026, January 17). 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet.

- ChemicalBook. (2026, January 13). (4-CHLORO-PYRIDIN-2-YL)-METHANOL.

- Manchester Organics. 4-Chloro-2,6-bis(trifluoromethyl)pyridine.

- Meier, J. L., et al. (2014, January 22). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.

- Nishimura, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- ChemScene. (3-(Trifluoromethyl)pyridin-4-yl)methanol.

- Google Patents. (2016, January 13). Preparation method of 4-chlorophenyl-2-pyridyl methanol.

- ChemScene. (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol.

- Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.at [fishersci.at]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Metabolic Stability of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol in Drug Design

Abstract

The optimization of metabolic stability is a pivotal step in modern drug discovery, directly influencing a compound's pharmacokinetic profile, bioavailability, and ultimately, its clinical success. This technical guide provides an in-depth analysis of the metabolic stability of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol, a scaffold featuring several key functional groups commonly employed in medicinal chemistry. We will deconstruct the molecule to predict its metabolic fate, provide detailed protocols for its experimental evaluation using standard in vitro assays, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and rationally design molecules with improved metabolic properties.

Introduction: Deconstructing the Target Scaffold

The compound this compound represents a confluence of strategic chemical motifs designed to enhance biological activity and drug-like properties. Understanding the metabolic implications of each component is the first step toward predicting its overall stability.

-

Pyridine Core: The pyridine ring is a common heterocyclic scaffold in pharmaceuticals, valued for its ability to form hydrogen bonds and its favorable physicochemical properties that can improve solubility and metabolic stability.[1][2]

-

Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a cornerstone strategy in medicinal chemistry to enhance metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond makes it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3] By replacing a metabolically labile group (like a methyl group), the CF₃ group can effectively block a primary site of oxidative metabolism.[3]

-

Chloro (Cl) Group: As an electron-withdrawing group, the chlorine atom can influence the electronic properties of the pyridine ring, potentially modulating its interaction with metabolizing enzymes. While bioactivation of aryl chlorides can occur, it is generally a less prominent pathway compared to other metabolic routes.[4]

-

Methanol (-CH₂OH) Group: This primary alcohol is a critical site for metabolic activity. It is highly susceptible to both Phase I oxidation and Phase II conjugation reactions, making it a likely "metabolic hotspot."

The central challenge in designing drugs with this scaffold is to balance the desired biological activity with a metabolic profile that ensures adequate exposure and duration of action. This guide will explore how to experimentally determine this balance.

Predicted Metabolic Pathways

Based on the structural features, we can hypothesize the primary metabolic pathways for this compound. The CF₃ group is expected to be highly stable. The pyridine ring and, most significantly, the primary alcohol, are the likely sites of biotransformation.

Phase I Metabolism (Functionalization):

-

Oxidation of the Methanol Group: This is the most probable initial metabolic step. The primary alcohol can be oxidized by alcohol dehydrogenases (ADHs) or CYPs to form an aldehyde intermediate. This aldehyde is typically transient and rapidly oxidized further by aldehyde dehydrogenases (ALDHs) to the corresponding carboxylic acid.

-

Pyridine Ring Metabolism: The nitrogen atom of the pyridine ring can undergo N-oxidation. Additionally, the ring itself could be a substrate for CYP-mediated hydroxylation, although the electron-withdrawing effects of the chloro and trifluoromethyl groups may deactivate the ring to some extent, making this a less favorable pathway.[5]

Phase II Metabolism (Conjugation):

-

Glucuronidation: The primary alcohol of the parent compound and any hydroxylated metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs).[6][7] This reaction links glucuronic acid to the molecule, creating a highly water-soluble conjugate that is readily eliminated from the body.[6][7][8] This is a major detoxification pathway.[6]

-

Sulfation: The alcohol group could also undergo sulfation by sulfotransferases (SULTs), another common conjugation pathway for hydroxyl groups.

The following diagram illustrates these predicted transformations.

Caption: Predicted metabolic pathways for the target compound.

Experimental Assessment of Metabolic Stability

To validate our predictions and quantify the rate of metabolism, a series of in vitro assays are essential. These assays use subcellular fractions or intact cells from the liver, the primary site of drug metabolism.[9][10]

Overview of In Vitro Systems

The choice of in vitro system depends on the specific metabolic pathways being investigated.

| System | Enzymes Present | Primary Use Case | Advantages | Limitations |

| Liver Microsomes | Phase I: CYPs, FMOsPhase II: Some UGTs[11][12] | High-throughput screening for Phase I metabolic liability.[11][13] | Cost-effective, easily automated, high enzyme concentration.[14] | Lacks cytosolic enzymes (e.g., SULTs, GSTs, ADH, ALDH) and cofactors.[14] |

| Liver S9 Fraction | Phase I: CYPs, FMOsPhase II: UGTs, SULTs, GSTs, etc.[9][11] | Broader assessment of both Phase I and Phase II metabolism.[11][14] | More comprehensive enzyme profile than microsomes.[14] | Can have lower specific activity for some CYPs compared to microsomes. |

| Hepatocytes | All Phase I and Phase II enzymes, transporters, and cofactors within an intact cell.[9][11] | "Gold standard" for predicting in vivo hepatic clearance, assessing all pathways.[14][15] | Most physiologically relevant in vitro system.[9] | More expensive, lower throughput, requires specialized handling.[14] |

Detailed Protocol: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage drug discovery to determine a compound's susceptibility to CYP-mediated metabolism.[11][13] The objective is to measure the rate of disappearance of the parent compound over time.

Workflow Diagram

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a subsequent 1 mM sub-stock in acetonitrile.[16]

-

Liver Microsomes: On ice, thaw pooled human liver microsomes (HLMs) and dilute to a final working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[12][17]

-

NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18] This system continuously regenerates the NADPH cofactor required by CYP enzymes.

-

-

Incubation Procedure:

-

Dispense the test compound working solution into a 96-well plate.

-

Add the diluted microsome solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells simultaneously. The time of this addition is T=0.[12]

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling & Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells.[12]

-

Quenching is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but stable compound).[16] The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][19][20]

-

-

Controls:

-

Negative Control (T=0): A sample where the quenching solution is added immediately after the NADPH system, representing 100% of the initial compound.

-

No Cofactor Control: An incubation carried out for the full duration without the NADPH regenerating system to check for non-CYP degradation.

-

Positive Control: A compound with a known, well-characterized metabolic rate (e.g., verapamil, imipramine) is run in parallel to validate the assay performance.[18]

-

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.[21]

Calculation of Metabolic Stability Parameters

-

Plot the Data: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the natural logarithm (ln) of the percent remaining against time.

-

Determine the Elimination Rate Constant (k): The slope of the linear regression from the plot is equal to the negative elimination rate constant (-k).

-

Slope = -k

-

-

Calculate the In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant.[22][23]

-

t½ = 0.693 / k

-

-

Calculate the In Vitro Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the liver's inherent ability to metabolize a drug, independent of other physiological factors like blood flow.[22][24] It is a more robust parameter for predicting in vivo clearance.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Interpreting the Results

The calculated CLint value is used to classify the compound's metabolic stability. While classification schemes can vary slightly, a general framework is provided below.

| In Vitro CLint (µL/min/mg) | Classification | Implication for Drug Design |

| < 12 | Low Clearance | High metabolic stability. Likely to have a long in vivo half-life and high bioavailability.[22] |

| 12 - 55 | Intermediate Clearance | Moderate metabolic stability. May represent a good balance for many drug targets. |

| > 55 | High Clearance | Low metabolic stability. Likely to be rapidly cleared in vivo, leading to poor bioavailability and short half-life.[22] |

A compound with high clearance, like our hypothetical this compound if the alcohol is rapidly metabolized, would likely require medicinal chemistry efforts to improve its stability. This could involve creating a prodrug or replacing the alcohol with a more stable bioisostere. Conversely, a very low clearance might lead to drug accumulation and potential toxicity, which could also require structural modification.

Conclusion

The metabolic stability of this compound is governed by the interplay of its functional groups. The trifluoromethyl and chloro groups are anticipated to confer stability to the pyridine ring, while the primary methanol group represents a significant metabolic liability, susceptible to both Phase I oxidation and Phase II glucuronidation.

A systematic in vitro evaluation, beginning with a high-throughput liver microsomal stability assay, is crucial for quantifying this liability. By determining the in vitro half-life and intrinsic clearance, drug discovery teams can make data-driven decisions. This rigorous, early-stage assessment allows for the prioritization of compounds with favorable pharmacokinetic profiles and guides the rational design of next-generation molecules with optimized efficacy and safety. The protocols and interpretive frameworks presented in this guide provide a robust system for achieving this critical objective in drug development.

References

- Meech, R., Miners, J. O., Lewis, B. C., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Clinical and Experimental Pharmacology and Physiology.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Support.

-

Ouzzine, M., Barré, L., Netter, P., Magdalou, J., & Fournel-Gigleux, S. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Brain Research. [Link]

- Court, M. H. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology.

- Miners, J. O., & Mackenzie, P. I. (2010). UDP-glucuronosyltransferases: Their role in drug metabolism and etoxification. International Journal of Biochemistry & Cell Biology.

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Content.

- Cyprotex. (n.d.). Microsomal Stability. Evotec.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services.

-

Oda, S., Nakajima, M., Fukami, T., & Yokoi, T. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics. [Link]

- Frontage Laboratories. (n.d.). Metabolic Stability.

- Ma, L., & Mutlib, A. (2006). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology.

- McNaney, C. A., Drexler, D. M., Hystad, B. L., Humeny, A. L., & Soderstrom, D. M. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters.

- Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study.

-

Wagner, J. R., & Lee, W. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

- Aftab, A. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.

-

Ambler, C. M., Jones, R., & Jones, S. A. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

- Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

-

Davydov, D. R., & Halpert, J. R. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry. [Link]

- BenchChem. (n.d.). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. BenchChem.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

-

Ferreira, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Weaver, J. D., & Ryno, L. M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of heterocyclic chemistry. [Link]

-

Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules. [Link]

- Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.

-

Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Shou, W. Z., et al. (2005). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of Mass Spectrometry. [Link]

- Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.

- Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

-

Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica. [Link]

- Kumar, S., et al. (2018). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Journal of Pharmacokinetics and Pharmacodynamics.

- Bioanalysis Zone. (n.d.). LC-MS. Bioanalysis Zone.

- Singh, S., et al. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.

-

Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaChem.

-

Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

- Guengerich, F. P. (1999). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

-

Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

- Guengerich, F. P. (2013).

-

Anders, M. W., & Pohl, L. R. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Bioactivation of foreign compounds. [Link]

- Ferreira, M., et al. (2025).

- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Tech. (n.d.).

-

Al-dujaili, L. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

- Singh, S. K., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews.

-

Isin, E. M., & Guengerich, F. P. (2017). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Nature Communications. [Link]

-

Scriven, E. F., & Toomey, J. E. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Advanced Synthesis & Catalysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nuvisan.com [nuvisan.com]

- 16. scialert.net [scialert.net]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. researchgate.net [researchgate.net]

- 24. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Application Note: Strategic Synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Abstract

This application note details the synthesis of This compound , a critical halogenated pyridine building block used in the development of kinase inhibitors and agrochemicals.[1] The presence of both a chloro- substituent and a trifluoromethyl group on the pyridine ring introduces unique electronic and steric properties but also imposes strict chemoselectivity requirements during synthesis. This guide presents two validated protocols: a robust Two-Step Esterification-Reduction (Method A) designed for scalability and purity, and a Direct Acid Reduction (Method B)[1] optimized for speed and high-throughput screening.[1]

Retrosynthetic Analysis & Strategic Logic

The synthesis of this compound poses a specific chemoselectivity challenge: reducing the carboxylate moiety without affecting the labile C4-chlorine bond or the trifluoromethyl group.[1]

-

The Challenge: Standard hydrogenation (H₂/Pd-C) causes rapid hydrodehalogenation (loss of Cl).[1] Strong reductants like LiAlH₄ at elevated temperatures can degrade the electron-deficient pyridine ring.[1]

-

The Solution: We utilize hydride donors that are nucleophilic but not sufficiently potent to insert into the C-Cl bond under controlled conditions.

-

Pathway A (Recommended): Conversion of the acid to a methyl ester, followed by reduction using Sodium Borohydride (NaBH₄) in Methanol. Methanol acts as a solvent and activator, allowing NaBH₄ to reduce esters (which it typically cannot do in aprotic solvents) while leaving the aryl chloride intact.

-

Pathway B (Alternative): Direct reduction of the carboxylic acid using Borane-Tetrahydrofuran (BH₃[1]·THF). This exploits the high affinity of borane for the carboxylic acid oxygen, reducing it faster than it reacts with the electron-poor pyridine ring.

-

Visual Logic: Retrosynthesis & Chemoselectivity

Figure 1: Retrosynthetic strategy highlighting the preferred intermediates and conditions to avoid.

Method A: Two-Step Esterification-Reduction (Gold Standard)[1]

This protocol is preferred for scales >5g due to the stability of the ester intermediate and the ease of monitoring reaction progress.

Step 1: Synthesis of Methyl 4-chloro-6-(trifluoromethyl)picolinate

-

Starting Material: 4-Chloro-6-(trifluoromethyl)picolinic acid (CAS 1060810-65-2) [1].[2]

-

Reagents: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄), Methanol (anhydrous).

Protocol:

-

Dissolve 10.0 g (44.3 mmol) of 4-chloro-6-(trifluoromethyl)picolinic acid in 100 mL of anhydrous Methanol.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise Addition: Add 6.5 mL (1.2 eq) of Thionyl Chloride (SOCl₂) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours.

-

Monitor: Check TLC (20% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~9.8 g (92%) of a white/off-white solid. Proceed to Step 2 without further purification if purity >95% by HPLC.

Step 2: Selective Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), Methanol, CaCl₂ (Optional accelerator).

Protocol:

-

Dissolve 9.8 g (40.9 mmol) of the methyl ester from Step 1 in 100 mL of Methanol. Cool to 0°C.[3]

-

Reagent Addition: Add NaBH₄ (4.6 g, 122 mmol, 3.0 eq) in small portions over 30 minutes.

-

Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Quench: Carefully add Saturated NH₄Cl solution (50 mL) dropwise at 0°C to destroy excess hydride.

-

Extraction: Remove Methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

Flash Chromatography: If necessary, purify using a gradient of 10-40% EtOAc in Hexanes.

-

Final Product: this compound.

Method B: Direct Acid Reduction (Rapid Protocol)

Best suited for small-scale (mg to 1g) synthesis or high-throughput library generation.[1]

Protocol:

-

Place 1.0 g (4.43 mmol) of 4-chloro-6-(trifluoromethyl)picolinic acid in a flame-dried flask under Nitrogen.

-

Add 10 mL of anhydrous THF. Cool to 0°C.[3]

-

Addition: Slowly add 6.6 mL (6.6 mmol, 1.5 eq) of BH₃·THF (1.0 M solution) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT and stir overnight (12h).

-

Quench: Cool to 0°C. Add Methanol (5 mL) dropwise until bubbling ceases. This breaks down the borane-alcohol complex.[1]

-

Reflux: Heat the mixture to 60°C for 30 minutes to liberate the free alcohol from the borate ester.

-

Workup: Concentrate, redissolve in EtOAc, wash with 1M HCl (to remove pyridine-borane adducts) and then NaHCO₃.

-

Yield: Typically 80-85%.

Experimental Workflow & Safety Logic

The following diagram illustrates the decision-making process and safety checkpoints for the synthesis.

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.

Analytical Data & Quality Control

To validate the identity of the product, researchers must confirm the retention of the Chlorine and Trifluoromethyl groups.

| Parameter | Expected Signal / Value | Diagnostic Significance |

| Physical State | White to pale yellow solid | Oily residue suggests incomplete solvent removal or impurities.[1] |

| ¹H NMR (DMSO-d₆) | The CH₂ doublet at ~4.6 ppm confirms reduction. | |

| ¹⁹F NMR | Single peak at | Confirms integrity of the -CF₃ group.[1] Multiple peaks indicate degradation. |

| LC-MS (ESI) | [M+H]⁺ = 212.0 (approx) | Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) must be visible.[1] |

| Purity (HPLC) | >98% (254 nm) | Impurities often include unreacted ester or over-reduced dechlorinated byproducts. |

Troubleshooting & Critical Parameters

-

Loss of Chlorine (Dechlorination):

-

Cause: Reaction temperature too high during reduction or use of Pd catalysts.

-

Fix: Keep NaBH₄ reduction at 0°C–RT. Avoid refluxing with hydride reagents.

-

-

Incomplete Reduction (Method A):

-

Cause: "Stalling" of NaBH₄ in pure methanol.

-

Fix: Add CaCl₂ (0.5 eq) to the reaction mixture. This forms Ca(BH₄)₂, a more potent reducing agent for esters [3].

-

-

Boron Complex Retention (Method B):

-

Cause: Pyridines form strong Lewis acid-base adducts with Borane.[1]

-

Fix: The oxidative workup or acidic wash (1M HCl) is mandatory to free the pyridine nitrogen.

-

References

-

Organic Chemistry Portal. (2023). Reduction of Carboxylic Esters with NaBH4. Available at: [Link]

Sources

- 1. 823222-00-0|6-Chloro-4-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 2. CAS 1060810-65-2 | 4-Chloro-6-(trifluoromethyl)picolinic acid - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 8. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 9. Borane Reagents [organic-chemistry.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]

- 12. bio-conferences.org [bio-conferences.org]

Nucleophilic aromatic substitution (SnAr) on (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Application Note: Precision SNAr Functionalization of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Executive Summary

This guide details the operational protocols for performing Nucleophilic Aromatic Substitution (SNAr) on This compound . This substrate is a high-value pharmacophore building block, combining the lipophilicity of a trifluoromethyl group (-CF3) with a versatile hydroxymethyl handle.

The Core Challenge: The presence of a free primary alcohol (-CH2OH) at the C2 position presents a competing nucleophilic site. Under basic conditions required for SNAr, this alcohol can deprotonate, leading to rapid self-polymerization or dimerization via intermolecular etherification. This guide provides two distinct workflows—Direct Displacement (for amines) and Protection-First (for anionic nucleophiles)—to ensure >95% chemoselectivity for the C4-Chlorine displacement.

Substrate Analysis & Reactivity Profile

Electronic Activation

The pyridine ring is inherently electron-deficient, facilitating SNAr.

-

Primary Activator: The ring Nitrogen (N1) exerts a strong inductive (-I) and mesomeric (-M) effect, particularly at the C2 and C4 positions.

-

Secondary Activator: The -CF3 group at C6 is a potent electron-withdrawing group (EWG). It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

Regioselectivity & Chemoselectivity

-

Site of Attack: The C4-Cl bond is the exclusive site for SNAr. The C6-CF3 bond is robust and generally inert under standard SNAr conditions.

-

Competing Nucleophile (The "Trojan Horse"): The C2-hydroxymethyl group (pKa ~16) is susceptible to deprotonation by strong bases (e.g., NaH, KOtBu), generating a reactive alkoxide that competes with the external nucleophile.

Strategic Decision Matrix

The choice of protocol depends entirely on the incoming nucleophile's basicity and nucleophilicity.

Caption: Decision tree for selecting the optimal synthetic route based on nucleophile class.

Detailed Experimental Protocols

Protocol A: Direct Amination (For 1°/2° Amines)

Scope: Suitable for amines (e.g., morpholine, piperazine, anilines). This route avoids protection steps by utilizing the nucleophilicity differential between the amine and the neutral alcohol.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: DMSO (anhydrous) or NMP. Concentration: 0.5 M.

Step-by-Step Workflow:

-

Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMSO.

-

Add Base: Add DIPEA (2.0 equiv) at room temperature. Note: Do not use inorganic bases like K2CO3 if high temperatures are required, as they may promote minor alkoxide formation.

-

Add Nucleophile: Add the amine (1.2 equiv).

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the product mass [M+Nu-Cl]+.

-

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Mechanism of Action: The amine attacks the C4 position to form a Meisenheimer complex. The -CF3 group stabilizes the negative charge delocalized onto the ring nitrogen and C3/C5 carbons. Elimination of chloride restores aromaticity.

Caption: Simplified SNAr addition-elimination mechanism.

Protocol B: The "Protection-First" Strategy (For Alkoxides/Thiols)

Scope: Mandatory for reactions involving strong bases (NaH, KOtBu) or oxygen nucleophiles to prevent self-dimerization.

Phase 1: Protection

-

Dissolve substrate (1.0 equiv) in DCM (0.2 M).

-

Add Imidazole (1.5 equiv) and TBDMS-Cl (1.2 equiv) at 0°C.

-

Stir at RT for 2 hours. Quantitative conversion to the silyl ether is expected.

-

Perform standard aqueous work-up. The crude silyl ether is usually pure enough for the next step.

Phase 2: SNAr Reaction

-

Nucleophile Formation: In a separate flask, suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C. Add the alcohol/thiol nucleophile (1.2 equiv) dropwise. Stir 15 min to generate the salt.

-

Coupling: Add the solution of the Silyl-Protected Substrate (1.0 equiv) in THF to the nucleophile solution.

-

Heat: Reflux (66°C) or heat to 60°C for 2–6 hours.

-

Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc.[1][2]

Phase 3: Deprotection

-

Dissolve the crude intermediate in THF.

-

Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

-

Concentrate and purify via chromatography.

Quantitative Data & Troubleshooting

Table 1: Solvent & Base Effects on Conversion

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |

| DMSO | DIPEA | 90 | 4 | >98% | Clean |

| DMF | K2CO3 | 100 | 6 | 85% | 10% Dimer (O-alkylation) |

| EtOH | Et3N | 78 (Reflux) | 24 | 40% | Slow reaction |

| THF | NaH | 60 | 2 | 0% (Product) | 100% Polymer/Dimer (if unprotected) |

Critical Quality Attributes (CQA):

-

Dimer Impurity: If you observe a mass corresponding to 2 x Substrate - HCl, the -OH group has reacted. Corrective Action: Switch to Protocol B (Protection) or lower the base strength.

-

Hydrolysis: The -CF3 group is generally stable, but prolonged heating (>120°C) in highly basic aqueous media can lead to hydrolysis to the carboxylic acid. Keep water content low in Protocol A.

References

-

Review of SNAr Mechanisms

-

Reactivity of Trifluoromethyl Pyridines

-

Synthesis of Similar Analogues (ML267)

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267).[9] J. Med. Chem. 2014.

-

-

General Protocol for Chloropyridine SNAr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Esterification Strategies for (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Executive Summary & Molecule Profile[1]

This technical guide details the esterification protocols for (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol , a critical building block in the synthesis of next-generation agrochemicals (e.g., picolinafen analogs) and kinase inhibitors.

The esterification of this substrate presents a unique chemoselective challenge: the pyridine ring is highly electron-deficient due to the synergistic effects of the 6-trifluoromethyl (-CF

Molecule Specifications:

-

IUPAC Name: this compound

-

Key Functionality: Primary Alcohol (Benzylic-type), Electrophilic Pyridine Core.

-

Primary Challenge: Preventing S

Ar displacement of the 4-Chloro substituent while driving the acylation of the kinetically sluggish alcohol.

Critical Process Parameters (CPPs)

To ensure high yield and purity, the following mechanistic factors must be controlled:

The Chemoselectivity Paradox

The electron-withdrawing nature of the -CF

-

Effect on OH: The hydroxymethyl oxygen is less nucleophilic than in unsubstituted pyridine-methanols.

-

Effect on C4-Cl: The C4 position is highly activated. Strong bases (e.g., NaH, NaOMe) or nucleophilic bases (e.g., unhindered primary amines) can attack C4, displacing the chloride (S

Ar) instead of promoting esterification.

Guideline: Avoid alkoxide bases. Use non-nucleophilic organic bases (Pyridine, DIPEA, 2,6-Lutidine) and acylation catalysts (DMAP).

Solubility & Solvent Selection

Fluorinated pyridines often exhibit poor solubility in non-polar hydrocarbons (Hexanes).

-

Recommended Solvents: Dichloromethane (DCM) for small scale; Tetrahydrofuran (THF) or Acetonitrile (MeCN) for process scale.

-

Avoid: Alcohols (compete for esterification), Water (hydrolysis of acylating agent).

Reaction Pathways & Logic

The following diagram illustrates the competing pathways managed in this protocol.

Caption: Path A (Green) represents the desired esterification. Path B (Red) is the S

Experimental Protocols

Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Acetates, benzoates, and simple alkyl esters. High throughput.

Reagents:

-

Substrate: 1.0 equiv

-

Acid Chloride (R-COCl): 1.2 equiv

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA): 1.5 equiv -

DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

-

Solvent: Anhydrous DCM (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N

. Add the substrate and anhydrous DCM. -

Base Addition: Cool the solution to 0°C (ice bath). Add Et

N followed by DMAP.-

Note: The solution may darken slightly; this is normal for pyridine bases.

-

-

Acylation: Add the Acid Chloride dropwise via syringe over 10 minutes.

-

Mechanistic Insight: Slow addition prevents localized heating, reducing the risk of S

Ar at the 4-position.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Add saturated NH

Cl solution (aq). -

Workup: Extract with DCM (3x). Wash combined organics with NaHCO

(sat) and Brine. Dry over Na -

Purification: Flash chromatography on Silica Gel.

-

Eluent: Gradient 0%

20% EtOAc in Hexanes.

-

Protocol B: Steglich Esterification (DCC Coupling)

Best for: Coupling with complex, acid-sensitive, or solid carboxylic acids.

Reagents:

-

Substrate: 1.0 equiv

-

Carboxylic Acid (R-COOH): 1.1 equiv

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl: 1.2 equiv

-

DMAP: 0.1 equiv

-

Solvent: Anhydrous DCM or THF.

Procedure:

-

Dissolve the Carboxylic Acid and Substrate in dry DCM at 0°C .

-

Add DMAP.

-

Add DCC (dissolved in minimal DCM) dropwise.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if using DCC.

-

-

Stir at 0°C for 30 mins, then at RT for 6–12 hours.

-

Filtration: Filter off the urea precipitate through a Celite pad.

-

Workup: Wash filtrate with 0.5N HCl (to remove DMAP/residual pyridine) then NaHCO

. -

Purification: Recrystallization or Column Chromatography.

Data Summary & QC Specifications

When characterizing the product, specific NMR signatures confirm the integrity of the pyridine ring (no Cl displacement).

| Feature | Expected Signal (¹H NMR, CDCl₃) | Diagnostic Value |

| Pyridine H3 | δ ~7.6 - 7.8 ppm (singlet/doublet) | Shift signifies ring integrity. |

| Pyridine H5 | δ ~7.5 ppm (singlet) | Loss of Cl usually shifts this upfield. |

| -CH₂-O- | δ ~5.2 - 5.4 ppm (singlet) | Downfield shift from ~4.8 ppm (alcohol) confirms esterification. |

| ¹⁹F NMR | δ ~ -68 ppm (singlet) | Confirm CF₃ presence; splitting indicates impurities. |

Mass Spectrometry (LC-MS):

-

Expect characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

-

If M+2 is missing, Cl has been displaced (likely by methoxide/hydroxide).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated nucleophile (OH). | Increase DMAP to 20 mol%. Switch to Protocol A (Acid Chloride is more reactive). |

| Side Product (M-Cl+OMe) | S | CRITICAL: Do not use Methanol as solvent. Ensure base is non-nucleophilic (switch TEA to DIPEA). Lower reaction temp to 0°C. |

| Product Hydrolysis | Wet solvents or silica. | Use anhydrous solvents. Neutralize silica gel with 1% Et |

References

-

General Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

-

Pyridine Reactivity & S

Ar: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic displacement of Halogens). Link -

Synthesis of Trifluoromethylpyridines: Schlosser, M., et al. (2005). Site-Selective Substitution of Polyfluorinated Pyridines. European Journal of Organic Chemistry. (Context for stability of 4-chloro-6-CF3 systems). Link

-

Agrochemical Intermediates: Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Context for 4-chloro-6-(trifluoromethyl)pyridine building blocks). Link

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in Trifluoromethyl Pyridines

Introduction: The Strategic Importance of Functionalized Trifluoromethylpyridines

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The hydroxymethyl group, when present on this scaffold, serves as a versatile synthetic handle for further molecular elaboration. Its functionalization into a variety of other groups, including aldehydes, carboxylic acids, ethers, esters, and halides, opens up a vast chemical space for the development of novel therapeutic agents and crop protection solutions.[2]

This guide provides a comprehensive overview of the key transformations of the hydroxymethyl group in trifluoromethylpyridines. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of specific reagents and conditions.

I. Oxidation of the Hydroxymethyl Group: Accessing Carbonyl Functionality

The oxidation of the primary alcohol of a hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that provides entry into a wide array of subsequent chemical modifications. The choice of oxidant and reaction conditions is critical to control the extent of oxidation.

A. Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid. The electron-withdrawing nature of the trifluoromethylpyridine ring can influence the reactivity of the hydroxymethyl group.

Field-Proven Insights: Dess-Martin periodinane (DMP) is a highly effective and reliable reagent for this transformation due to its mild reaction conditions and high chemoselectivity. Alternative methods, such as Swern oxidation, are also effective but require cryogenic temperatures and careful handling of malodorous byproducts. For trifluoromethyl-substituted substrates, DMP often provides cleaner reactions and simpler workups.

Protocol 1: Dess-Martin Periodinane Oxidation of [6-(Trifluoromethyl)pyridin-3-yl]methanol to 6-(Trifluoromethyl)nicotinaldehyde

Materials:

-

[6-(Trifluoromethyl)pyridin-3-yl]methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

To a stirred solution of [6-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.

-

Stir vigorously until the solid dissolves and the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Oxidation to the Carboxylic Acid

Stronger oxidizing agents are required to convert the hydroxymethyl group to a carboxylic acid.

Field-Proven Insights: Potassium permanganate (KMnO₄) under basic conditions is a robust and cost-effective method for this oxidation. Jones oxidation (CrO₃ in acetone/sulfuric acid) is also effective, but the use of chromium reagents is often avoided due to their toxicity.

Protocol 2: Potassium Permanganate Oxidation of [6-(Trifluoromethyl)pyridin-3-yl]methanol to 6-(Trifluoromethyl)nicotinic Acid

Materials:

-

[6-(Trifluoromethyl)pyridin-3-yl]methanol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Beaker, magnetic stirrer, ice bath

Procedure:

-

Dissolve [6-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in a 1 M aqueous NaOH solution.

-

Cool the solution in an ice bath and add a solution of KMnO₄ (3.0 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with water.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the alcohol proton signal and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum. The product's identity and purity can be further confirmed by melting point determination and mass spectrometry.

II. Etherification of the Hydroxymethyl Group: Building Molecular Complexity

The conversion of the hydroxymethyl group to an ether is a common strategy to introduce a variety of substituents and modulate the physicochemical properties of the molecule. The Williamson ether synthesis is a classic and widely used method for this purpose.

Field-Proven Insights: The Williamson ether synthesis involves the deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Sodium hydride (NaH) is a strong base that is highly effective for this deprotonation. The choice of solvent is crucial; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.

Protocol 3: Williamson Ether Synthesis of 3-(Methoxymethyl)-6-(trifluoromethyl)pyridine

Materials:

-

[6-(Trifluoromethyl)pyridin-3-yl]methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of [6-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation: Successful etherification can be confirmed by the disappearance of the hydroxyl proton in the ¹H NMR spectrum and the appearance of a new signal corresponding to the methoxy group. High-resolution mass spectrometry can be used to confirm the molecular weight of the product.

III. Esterification of the Hydroxymethyl Group: Introducing Ester Functionality

Esterification of the hydroxymethyl group is another important functionalization that can be achieved through various methods, including Fischer esterification with a carboxylic acid or acylation with an acyl halide or anhydride.

Field-Proven Insights: For a simple and direct esterification, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is highly efficient. This method avoids the need for acidic conditions and the removal of water, which are characteristic of Fischer esterification.

Protocol 4: Acylation of [6-(Trifluoromethyl)pyridin-3-yl]methanol with Acetyl Chloride

Materials:

-

[6-(Trifluoromethyl)pyridin-3-yl]methanol

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

To a solution of [6-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Self-Validation: The formation of the ester can be verified by the disappearance of the alcohol proton and the appearance of a new singlet for the acetyl methyl group in the ¹H NMR spectrum. The carbonyl stretch in the IR spectrum is also a characteristic indicator of ester formation.

IV. Halogenation of the Hydroxymethyl Group: Paving the Way for Nucleophilic Substitution

The conversion of the hydroxymethyl group to a halomethyl group transforms the benzylic position into an electrophilic center, making it susceptible to a wide range of nucleophilic substitution reactions.

Field-Proven Insights: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary alcohols to chlorides. The reaction typically proceeds via a chlorosulfite ester intermediate. The use of a small amount of a base like pyridine can catalyze the reaction. For the corresponding bromide, phosphorus tribromide (PBr₃) is a suitable reagent.

Protocol 5: Conversion of [6-(Trifluoromethyl)pyridin-3-yl]methanol to 3-(Chloromethyl)-6-(trifluoromethyl)pyridine

Materials:

-

[6-(Trifluoromethyl)pyridin-3-yl]methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

To a solution of [6-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Self-Validation: The successful conversion to the chloride can be confirmed by the disappearance of the hydroxyl proton and a downfield shift of the methylene protons in the ¹H NMR spectrum. Mass spectrometry will show the characteristic isotopic pattern for a chlorine-containing compound.

Data Summary

| Transformation | Starting Material | Reagent(s) | Product | Typical Yield (%) |

| Oxidation to Aldehyde | [6-(Trifluoromethyl)pyridin-3-yl]methanol | Dess-Martin periodinane | 6-(Trifluoromethyl)nicotinaldehyde | 85-95 |

| Oxidation to Carboxylic Acid | [6-(Trifluoromethyl)pyridin-3-yl]methanol | KMnO₄, NaOH | 6-(Trifluoromethyl)nicotinic Acid | 70-85 |

| Etherification | [6-(Trifluoromethyl)pyridin-3-yl]methanol | NaH, CH₃I | 3-(Methoxymethyl)-6-(trifluoromethyl)pyridine | 75-90 |

| Esterification | [6-(Trifluoromethyl)pyridin-3-yl]methanol | Acetyl chloride, TEA | [6-(Trifluoromethyl)pyridin-3-yl]methyl acetate | 90-98 |

| Chlorination | [6-(Trifluoromethyl)pyridin-3-yl]methanol | SOCl₂ | 3-(Chloromethyl)-6-(trifluoromethyl)pyridine | 80-90 |

Visualizing the Synthetic Pathways

Caption: Synthetic routes for the functionalization of the hydroxymethyl group in trifluoromethylpyridines.

Conclusion

The functionalization of the hydroxymethyl group on the trifluoromethylpyridine core provides a powerful platform for the synthesis of a diverse range of derivatives with potential applications in drug discovery and agrochemical development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this valuable chemical space. Careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and purity of the desired products.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Li, C., et al. (2025, November 5). Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]

-

Zhou, F.-Y., & Jiao, L. (2022, March). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C−F Bond Activation. ResearchGate. [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270.

- Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Science of Synthesis.

-

Bobbit, J. M., & Merbouh, N. (2012, September 21). Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt. PubMed. [Link]

- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.

- Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions.

-

Leadbeater, N. E., & Bobbitt, J. M. (2014). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Request PDF. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- da Silva, J. L. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega, 7(40), 36171-36181.

-

Chen, H., et al. (2024, October). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol

Welcome to the technical support center for the synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the reduction of a corresponding carbonyl precursor, such as an ester or a carboxylic acid.